molecular formula C13H21NO4S B603037 [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine CAS No. 1246823-47-1

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine

Cat. No.: B603037
CAS No.: 1246823-47-1
M. Wt: 287.38g/mol
InChI Key: BOCMZSWWGYJQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine is an organic compound with a complex structure that includes an ethoxy group, a hydroxypropyl group, and a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylbenzenesulfonyl chloride and 3-hydroxypropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: 4-carboxy-N-(3-hydroxypropyl)-2,3-dimethylbenzenesulfonamide.

    Reduction: 4-ethoxy-N-(3-hydroxypropyl)-2,3-dimethylbenzenamine.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(3-hydroxypropyl)butanamide: Similar structure but lacks the dimethylbenzenesulfonamide moiety.

    4-ethoxy-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide: Similar but with a different substitution pattern on the benzene ring.

Uniqueness

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1246823-47-1

Molecular Formula

C13H21NO4S

Molecular Weight

287.38g/mol

IUPAC Name

4-ethoxy-N-(3-hydroxypropyl)-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C13H21NO4S/c1-4-18-12-6-7-13(11(3)10(12)2)19(16,17)14-8-5-9-15/h6-7,14-15H,4-5,8-9H2,1-3H3

InChI Key

BOCMZSWWGYJQDP-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)NCCCO)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.